5-Aminoquinolin-4-ol
Overview
Description
5-Aminoquinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinoline ring with an amino group at the 5th position and a hydroxyl group at the 4th position. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinolin-4-ol can be achieved through various synthetic routes. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform, followed by treatment with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium dithionite in a mixture of tetrahydrofuran and water . This method yields 5-amino-7-bromoquinolin-8-ol, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinolin-4-one derivatives, substituted quinolines, and various aminoquinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Aminoquinolin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Aminoquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to disrupt bacterial membranes, leading to bacteriostatic effects . The compound’s ability to interact with cellular membranes and proteins is crucial for its biological activity. Additionally, its anticancer properties are linked to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities to 5-Aminoquinolin-4-ol.
Hydroxyquinoline: A compound with a hydroxyl group at the 8th position, exhibiting antimicrobial properties.
Uniqueness
This compound is unique due to its specific functional groups at the 4th and 5th positions, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-amino-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYVNMNJAMOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=O)C=CNC2=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856942 | |
Record name | 5-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13065-98-0 | |
Record name | 5-Aminoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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